molecular formula C19H12Cl3N3O2 B4759505 2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide

2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide

Cat. No. B4759505
M. Wt: 420.7 g/mol
InChI Key: LWAFNGJUSCNVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide, also known as DCPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCPPB is a small molecule that has been synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide involves the modulation of the activity of certain ion channels and receptors in the brain. 2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has been shown to modulate the activity of TRPC6 channels, which are involved in the regulation of calcium signaling in the brain. 2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and anxiety in animal models, and has been shown to have antidepressant effects in humans. 2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has also been shown to modulate the activity of certain ion channels and receptors in the brain, which may have implications for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has a number of advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been extensively studied for its mechanism of action and physiological effects. However, there are also some limitations to the use of 2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, 2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide may have off-target effects that need to be carefully considered in experimental design.

Future Directions

There are many potential future directions for the study of 2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide. One area of interest is the development of 2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide as a therapeutic agent for the treatment of various neurological disorders, including pain, anxiety, and depression. Another area of interest is the use of 2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide as a tool for the regulation of gene expression in synthetic biology. Finally, there is a need for further research into the mechanism of action and biochemical and physiological effects of 2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide, in order to fully understand its potential applications and limitations.

Scientific Research Applications

2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in various fields. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including pain, anxiety, and depression. 2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has also been studied for its potential use in the field of neuroscience, where it has been shown to modulate the activity of certain ion channels and receptors in the brain. In addition, 2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has been studied for its potential use in the field of synthetic biology, where it has been shown to be a useful tool for the regulation of gene expression.

properties

IUPAC Name

2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3O2/c20-11-5-7-16(24-18(26)13-6-4-12(21)10-15(13)22)14(9-11)19(27)25-17-3-1-2-8-23-17/h1-10H,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAFNGJUSCNVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[4-chloro-2-(pyridin-2-ylcarbamoyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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